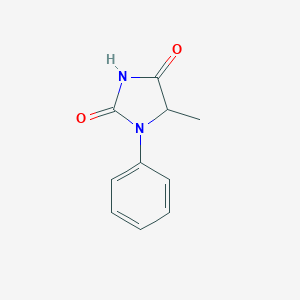
5-Methyl-1-phenylimidazolidine-2,4-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Methyl-1-phenylimidazolidine-2,4-dione and related compounds involves reactions of substituted phenyl isocyanates with specific nitriles in anhydrous phosphoric acid, leading to a series of chemical transformations that yield the desired imidazolidine-2,4-diones. These processes are characterized by the formation of phosphates of imidazolidin-2-ones, which are subsequently hydrolyzed to yield the target compounds. The synthesis method demonstrates the complexity and specificity required in chemical reactions to obtain this compound (Sedlák et al., 2005).
Molecular Structure Analysis
The molecular geometry and electronic structure of 5-Methyl-1-phenylimidazolidine-2,4-dione have been examined through spectroscopic and computational methods, revealing its potential for dimerization via hydrogen bonding. The dihedral angles between the phenyl and imidazole rings indicate that the phenyl rings are not coplanar, providing insights into its structural dynamics and stability (Anil Kumar & Bhaskar, 2019).
Chemical Reactions and Properties
5-Methyl-1-phenylimidazolidine-2,4-dione engages in various chemical reactions, including those with organometallic reagents, yielding 1,2-addition products without the formation of conjugate or 1,4-addition products. This behavior underscores its unique reactivity pattern, differentiating it from typical unsaturated carbonyl compounds (Akeng'a & Read, 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of 5-Methyl-1-phenylimidazolidine-2,4-dione. However, detailed specific studies on these properties are limited and would be an area for further research to enhance the comprehensive understanding of this compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are foundational to exploiting 5-Methyl-1-phenylimidazolidine-2,4-dione in synthetic chemistry and potential pharmaceutical applications. Its high thermodynamical stability, as indicated by a relatively high HOMO-LUMO energy gap, suggests its viability in drug manufacturing processes (Anil Kumar & Bhaskar, 2019).
Applications De Recherche Scientifique
Organic Chemistry and Reactions
- Grignard Reagent Reactions: These compounds react with Grignard reagents, showing characteristics different from normal unsaturated carbonyl compounds, as demonstrated in studies on their 1,2-addition reactions (Akeng'a & Read, 2005).
- Synthesis from Phenyl Isocyanates: Substituted phenyl isocyanates can be used to prepare related ureas, leading to a range of imidazolidine-2,4-diones through a process involving phosphates of oxazoles (Sedlák et al., 2005).
Pharmacology and Drug Development
- Antidepressant and Anxiolytic Activity: Certain derivatives, such as 5-spiroimidazolidine-2,4-dione, show potential as antidepressants and anxiolytics, interacting with serotonin receptors (Czopek et al., 2010).
- Chymase Inhibition: Some derivatives act as inhibitors of human heart chymase, a target for cardiovascular diseases (Niwata et al., 1997).
- Serotonin Transporter Affinity: Imidazolidine-2,4-dione derivatives have been studied for their affinity to serotonin transporters, offering insights for treating conditions like depression and anxiety (Handzlik et al., 2011).
Materials Science and Engineering
- Corrosion Inhibition: Thiazolidinedione derivatives, related to imidazolidine-2,4-diones, have been investigated as corrosion inhibitors for steel, demonstrating potential in materials protection (Yadav et al., 2015).
Biochemistry and Molecular Studies
- DNA Binding Studies: Some imidazolidine derivatives show DNA binding affinity, which is significant for understanding their potential as anti-cancer drugs (Shah et al., 2013).
Additional Applications
- Antimicrobial Activities: Certain substituted imidazolidinediones have been synthesized and tested for antimicrobial activities, expanding their potential in medicinal chemistry (Albuquerque et al., 1999).
- Hypoglycemic and Anti-inflammatory Activity: Novel thiazolidine-2,4-dione derivatives have been explored for their hypoglycemic and anti-inflammatory properties, with implications for diabetes and inflammation treatment (Karumanchi et al., 2019).
Propriétés
IUPAC Name |
5-methyl-1-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(13)11-10(14)12(7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAXVIHEALTJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385260 | |
| Record name | 5-methyl-1-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-phenylimidazolidine-2,4-dione | |
CAS RN |
105510-41-6 | |
| Record name | 5-methyl-1-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)

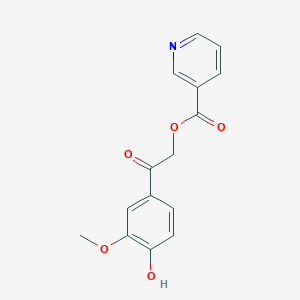

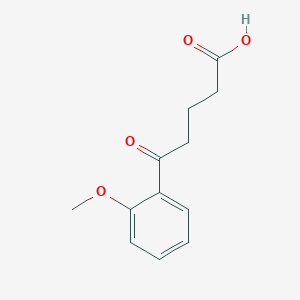
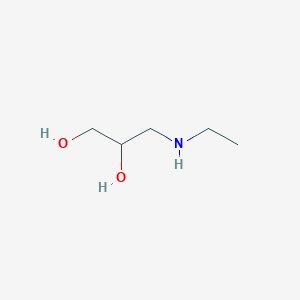

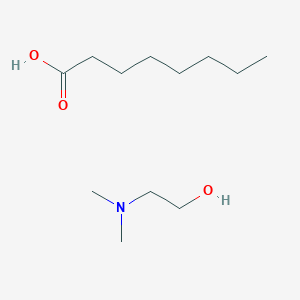


![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
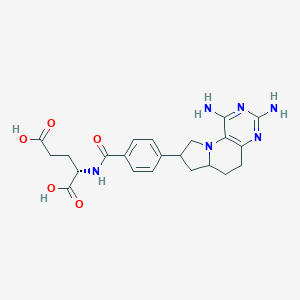
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)